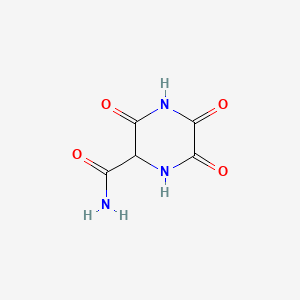
3,5,6-Trioxopiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trioxopiperazine-2-carboxamide is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound has been identified as a promising candidate for drug development, especially in targeting infectious diseases and cancer. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for further exploration in pharmacology.
Anticancer Activity
Research has indicated that 3,5,6-Trioxopiperazine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. It has been linked to the inhibition of key cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans suggests that it could be developed into an antimicrobial drug . The structure-activity relationship (SAR) studies have indicated that modifications to the trioxopiperazine core can enhance its potency against these microbes.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Interaction with Biological Targets
Molecular docking studies have revealed that the compound binds effectively to specific proteins involved in cancer progression and microbial resistance. For example, it may inhibit enzymes critical for cell division or metabolic processes in bacteria . This binding affinity is essential for its potential use as a targeted therapy.
Induction of Apoptosis
The compound's ability to induce apoptosis in cancer cells is attributed to its interference with the apoptotic signaling pathways. Research indicates that it may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action enhances its effectiveness as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Propiedades
Número CAS |
179754-47-3 |
|---|---|
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.112 |
Nombre IUPAC |
3,5,6-trioxopiperazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O4/c6-2(9)1-3(10)8-5(12)4(11)7-1/h1H,(H2,6,9)(H,7,11)(H,8,10,12) |
Clave InChI |
VFTXVLPVYYVSBU-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)C(=O)N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















